8-Dehydrocholesterol

Descripción general

Descripción

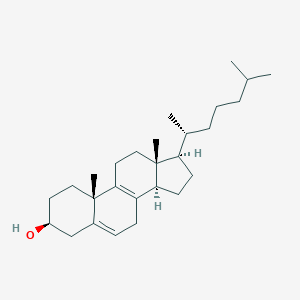

8-Dehydrocholesterol is a sterol that is involved in the cholesterol biosynthesis pathway . It is known to accumulate in certain conditions such as Smith-Lemli-Opitz Syndrome .

Synthesis Analysis

8-Dehydrocholesterol is synthesized by sterol C5-desaturase (SC5D) and metabolized by 7-dehydrocholesterol reductase (DHCR7) for cholesterol synthesis . The enzymes involved in distal cholesterol biosynthesis have pivotal roles in regulating ferroptosis through dictating the level of 7-dehydrocholesterol .

Molecular Structure Analysis

The molecular formula of 8-Dehydrocholesterol is C27H44O . It has a molecular weight of 384.638 Da .

Chemical Reactions Analysis

8-Dehydrocholesterol is involved in the cholesterol biosynthesis pathway . It is synthesized by SC5D and metabolized by DHCR7 for cholesterol synthesis .

Physical And Chemical Properties Analysis

8-Dehydrocholesterol has a density of 1.0±0.1 g/cm3, a boiling point of 492.1±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Protection Against Ferroptosis

A groundbreaking study led by Würzburg Professor José Pedro Friedmann Angeli has shown that the cholesterol precursor 7-dehydrocholesterol (7-DHC), which is similar to 8-dehydrocholesterol, plays a crucial role as an antioxidant . It integrates into the cell membranes and protects the cells by preventing a certain type of cell death, known as ferroptosis . This discovery opens up exciting prospects for further improving the treatment of cancer and other diseases associated with ferroptosis .

Role in Cancer Research

The accumulation of 7-DHC was previously associated only with neurodevelopmental defects, but now it is shown that it actually increases cellular fitness and could promote a more aggressive behavior in cancers such as Burkitt’s lymphoma and neuroblastoma . This new understanding could lead to the development of potential inhibitors that target cholesterol biosynthesis, which are already established in medical practice .

Understanding Cholesterol-related Diseases

High cholesterol levels are associated with health problems such as heart disease and diabetes . Most studies focus on how cholesterol contributes directly to these diseases. In this area, the discovery of the cholesterol precursor 7-DHC as an antioxidant opens up new possibilities . Studies on changes in 7-DHC levels could provide crucial new insights into these diseases .

Drug Development

Drugs that specifically block 7-DHC production should be researched in combination with other drugs . This could have a positive effect in the treatment of some cancers .

Role in Tumor Development

The next research goal is to investigate the effects of 7-DHC accumulation during tumor development . This could lead to a better understanding of the role of cholesterol precursors in cancer progression .

Screening for Inborn Errors of Sterol Metabolism

Smith–Lemli Opitz syndrome (SLOS) is an inherited metabolic disease in the cholesterol biosynthesis pathway which is characterized by accumulation of 7- and 8-dehydrocholesterol and by reduced cholesterol concentrations in all tissues and body fluids . A method has been developed for the rapid quantification of the sum parameter 7- and 8-DHC in newborns and SLOS patients under therapy in serum as well as dried blood spot samples . This could be used for routine screening and therapy monitoring .

Direcciones Futuras

Mecanismo De Acción

Target of Action

8-Dehydrocholesterol (8-DHC) is a metabolic intermediate in the biosynthesis of cholesterol . Its primary target is the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol . The elevated concentration of 8-DHC is one of the diagnostic biochemical hallmarks of Smith-Lemli-Opitz syndrome (SLOS) .

Mode of Action

8-DHC interacts with DHCR7, a key enzyme in the final step of cholesterol biosynthesis . This interaction is crucial for the conversion of 7-DHC to cholesterol, a process that is essential for maintaining cellular and systemic functions .

Biochemical Pathways

The biochemical pathway involving 8-DHC is the cholesterol biosynthesis pathway . This pathway begins with acetyl-CoA and ends with the production of cholesterol. 8-DHC is an intermediate in this pathway, and its conversion to cholesterol is a critical step in maintaining cholesterol homeostasis .

Pharmacokinetics

As a lipophilic molecule, it is likely to have poor water solubility, which could impact its bioavailability

Result of Action

The action of 8-DHC results in the production of cholesterol, a vital lipid in higher eukaryotes . Cholesterol is essential for various physiological functions, including membrane structure, synthesis of steroid hormones, bile acids, and vitamin D . Disruption in the conversion of 8-DHC to cholesterol can lead to diseases such as SLOS .

Action Environment

The action of 8-DHC is influenced by various environmental factors. For instance, certain environmental molecules could potentially inhibit cholesterol biosynthesis, which could be a new link between environment and developmental disorders

Propiedades

IUPAC Name |

(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23-24,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKORTMHZDZZFR-BXAZICILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315054 | |

| Record name | 8-Dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Dehydrocholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

8-Dehydrocholesterol | |

CAS RN |

70741-38-7 | |

| Record name | 8-Dehydrocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70741-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-5,8-dien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070741387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85BA49SYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Dehydrocholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

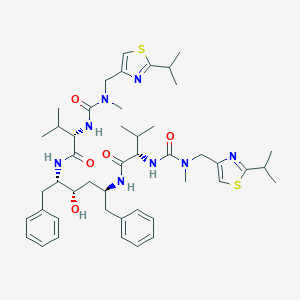

![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)

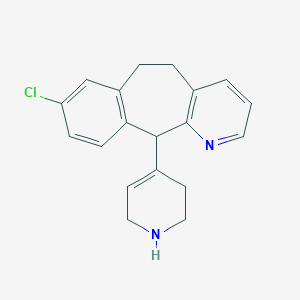

![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)